molecular formula C9H14N2O B8668366 1-(4-Methoxyphenyl)ethane-1,2-diamine

1-(4-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B8668366
M. Wt: 166.22 g/mol
InChI Key: YLLORXQFHZAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3

InChI Key

YLLORXQFHZAMRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 17.9 g of 1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone and 11.7 g of 1-(2-methoxyphenyloxy)-2,3-epoxypropane in 200 ml of isopropyl alcohol is refluxed for 6 hours. The mixture is thereafter acidified with 5 N methanolic hydrochloric acid and concentrated under reduced pressure. The residue is freed from moisture still adhering to it by treatment with toluene. Recrystallisation of the residue from methanol with the addition of activated charcoal yields the 1-{1-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-4-piperidyl}-3-(4-methoxy-phenyl)-imidazolidin-2-one-hydrochloride as a white crystalline substance with a melting point of 214°-215° C. The 1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone used as starting material can be prepared as follows: A mixture of 61.5 g of 4-methoxy-aniline and 51.3 g of 2-bromoethylamine-hydrobromide in 125 ml of methyl ethyl ketone is refluxed for 5 hours with stirring. The viscous suspension is thereafter evaporated to dryness under reduced pressure. The residue is suspended in 150 ml of isopropanol and then collected by filtration. The filter cake is washed with three 50 ml portions of isopropanol and with two 50 ml portions of diethyl ether. The crystalline product is made alkaline with a concentrated aqueous ammonia solution and extracted with five 50 ml portions of chloroform. The extracts are dried over sodium sulphate and concentrated under reduced pressure. The oily residue crystallises after trituration to give the 1-(4-methoxyphenyl)-ethylenediamine with a melting point of 64° C.
Name
1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
2-bromoethylamine-hydrobromide
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

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